

Carnidazole: A Technical Guide to Chemical Structure and Solubility Parameters

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnidazole is a nitroimidazole antimicrobial agent primarily used in veterinary medicine to treat protozoal infections, most notably trichomoniasis in pigeons. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, including its chemical structure and solubility, is fundamental for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides an indepth overview of the chemical structure and solubility parameters of carnidazole, complete with detailed experimental protocols and visual representations to support research and development activities.

Chemical Structure and Identification

Carnidazole, a synthetic derivative of the 5-nitroimidazole class, possesses a distinct molecular architecture that dictates its biological activity and physical characteristics.

Structural and Physicochemical Properties of Carnidazole



Parameter	Value	Reference
IUPAC Name	O-methyl [2-(2-methyl-5-nitro- 1H-imidazol-1- yl)ethyl]carbamothioate	INVALID-LINK
Molecular Formula	C8H12N4O3S	INVALID-LINK
Molecular Weight	244.27 g/mol	INVALID-LINK
CAS Number	42116-76-7	INVALID-LINK
SMILES String	CC1=NC=C(N1CCNC(=S)OC)INVALID-LINK[O-]	INVALID-LINK
InChI Key	OVEVHVURWWTPFC- UHFFFAOYSA-N	INVALID-LINK
Melting Point	142.4 °C (decomposes)	INVALID-LINK
Predicted Boiling Point	422.8 ± 51.0 °C	INVALID-LINK
Predicted Density	1.42 ± 0.1 g/cm ³	INVALID-LINK
Predicted pKa	13.03 ± 0.70	INVALID-LINK

Solubility Parameters

The solubility of an API is a critical factor influencing its absorption and bioavailability. **Carnidazole** is characterized as a poorly water-soluble drug, which necessitates the use of organic solvents or formulation strategies to enhance its dissolution.

Quantitative Solubility of Carnidazole

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	22.5 mg/mL (92.11 mM)	INVALID-LINK
Methanol	Sparingly Soluble	INVALID-LINK
Water	Poorly Soluble	[Various Sources]



Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of solubility parameters. Below are standardized methodologies for quantifying the solubility of **carnidazole**.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

- 1. Materials:
- Carnidazole (pure, solid form)
- Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC or UV-Vis Spectrophotometer
- 2. Procedure:
- Add an excess amount of carnidazole to a series of glass vials containing a known volume (e.g., 5 mL) of the different solvents. The excess solid should be visually apparent.



- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.
- Carefully withdraw an aliquot of the supernatant using a pipette.
- Filter the aliquot through a 0.22 μm syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
- Quantify the concentration of carnidazole in the diluted filtrate using a validated analytical method.
- Calculate the original solubility in mg/mL or M, accounting for the dilution factor.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

- 1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Detection Wavelength: 310 nm
- Column Temperature: 30 °C



2. Standard Curve Preparation:

- Prepare a stock solution of carnidazole in a suitable solvent (e.g., methanol or acetonitrile)
 at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 100 μg/mL.
- Inject each standard solution into the HPLC system and record the peak area.
- Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
- 3. Sample Analysis:
- Inject the diluted filtrate from the shake-flask experiment into the HPLC system.
- Determine the peak area of carnidazole.
- Calculate the concentration of **carnidazole** in the sample using the standard curve.

Protocol 3: Quantification by UV-Vis Spectrophotometry

- 1. Wavelength of Maximum Absorbance (λmax) Determination:
- Prepare a dilute solution of carnidazole in a suitable solvent (e.g., methanol).
- Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the λmax. For many nitroimidazoles, this is in the range of 310-320 nm.
- 2. Standard Curve Preparation:
- Prepare a stock solution of carnidazole in the chosen solvent.
- Prepare a series of standard solutions of known concentrations.
- Measure the absorbance of each standard solution at the λ max.
- Plot a calibration curve of absorbance versus concentration.



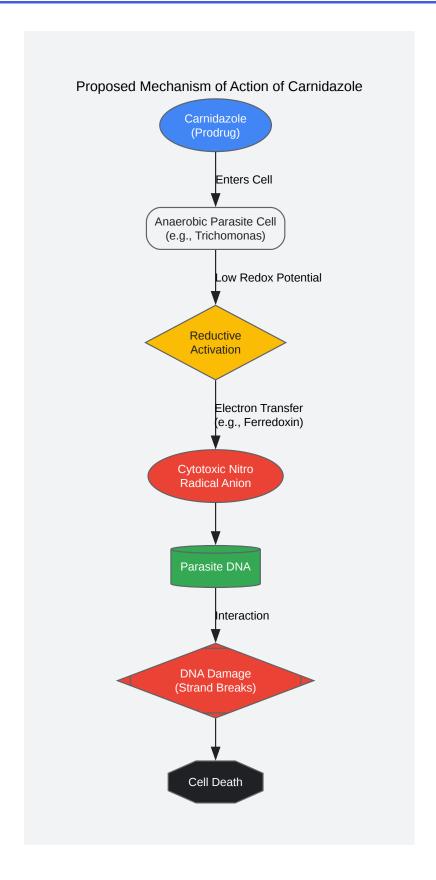
- 3. Sample Analysis:
- Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λ max.
- Calculate the concentration of **carnidazole** in the sample using the standard curve.

Visualizations

Mechanism of Action of Nitroimidazoles

The antimicrobial activity of **carnidazole**, like other 5-nitroimidazoles, is a result of a reductive activation process that occurs within anaerobic protozoa. The following diagram illustrates the proposed mechanism of action.





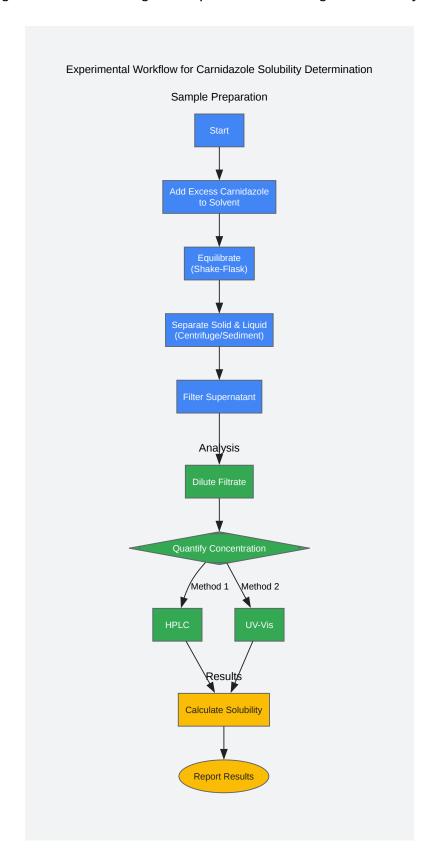
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Caption: Proposed mechanism of action for Carnidazole.



Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of **carnidazole**.





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Caption: Workflow for solubility determination of Carnidazole.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and solubility parameters of **carnidazole**, tailored for a scientific audience. The presented data, structured in clear tables, and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this antiprotozoal agent. The visualizations of the proposed mechanism of action and the experimental workflow further aid in the conceptual understanding and practical application of this knowledge in a laboratory setting. Accurate and consistent determination of these fundamental properties is paramount for the successful development of effective and safe veterinary pharmaceutical products containing **carnidazole**.

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